molecular formula C3H6ClNO2 B14638724 N-Chloro-N-methylglycine CAS No. 52316-59-3

N-Chloro-N-methylglycine

Cat. No.: B14638724
CAS No.: 52316-59-3
M. Wt: 123.54 g/mol
InChI Key: XALVEISOOLUDJW-UHFFFAOYSA-N
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Description

N-Chloro-N-methylglycine is a chlorinated derivative of N-methylglycine, also known as sarcosine. This compound is of significant interest due to its role in various chemical and biological processes. It is commonly formed as a byproduct in water treatment processes where hypochlorous acid reacts with amino acids. The compound is also relevant in biological systems, particularly during inflammatory responses where it can act as a secondary disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-methylglycine can be synthesized through the chlorination of N-methylglycine using hypochlorous acid. The reaction typically occurs under mild conditions, with the hypochlorous acid being added to an aqueous solution of N-methylglycine. The reaction proceeds rapidly, forming this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled addition of hypochlorous acid to N-methylglycine in large-scale reactors. The reaction conditions, such as pH and temperature, are carefully monitored to optimize yield and minimize the formation of unwanted byproducts. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-methylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloro-N-methylglycine has a wide range of applications in scientific research:

Mechanism of Action

N-Chloro-N-methylglycine exerts its effects primarily through its oxidative properties. It can penetrate cells and induce oxidative stress, leading to cellular damage or apoptosis. The compound targets various molecular pathways, including those involved in the oxidative stress response and inflammation. Its ability to generate reactive oxygen species is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its relatively simple structure and the presence of a single chlorine atom, which makes it a versatile intermediate in various chemical reactions. Its role in both industrial and biological systems highlights its importance and distinguishes it from other similar compounds .

Properties

CAS No.

52316-59-3

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

2-[chloro(methyl)amino]acetic acid

InChI

InChI=1S/C3H6ClNO2/c1-5(4)2-3(6)7/h2H2,1H3,(H,6,7)

InChI Key

XALVEISOOLUDJW-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)Cl

Origin of Product

United States

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